

ML230: Application Notes and Protocols for In Vitro Studies

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Compound of Interest

Compound Name: ML230

Cat. No.: B15623331

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Introduction

ML230 (also known as SID 88095709) is a potent and selective small molecule inhibitor of the ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. Inhibition of ABCG2 can restore the sensitivity of resistant cancer cells to these drugs, making **ML230** a valuable tool for in vitro cancer research and a potential lead compound for the development of novel anticancer therapies.

These application notes provide a summary of the in vitro applications of **ML230**, including recommended concentrations for various cell-based assays and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data for **ML230** in various in vitro assays, providing a clear reference for designing experiments.

Table 1: In Vitro Activity of **ML230**

Parameter	Cell Line	Value	Assay Type	Reference
EC ₅₀ (ABCG2 Inhibition)	HEK293-ABCG2	0.13 μ M	Pheophorbide A Efflux	NIH Probe Report
EC ₅₀ (ABCB1 Inhibition)	HEK293-ABCB1	4.65 μ M	Calcein AM Efflux	NIH Probe Report
Selectivity	-	36-fold for ABCG2 over ABCB1	-	NIH Probe Report

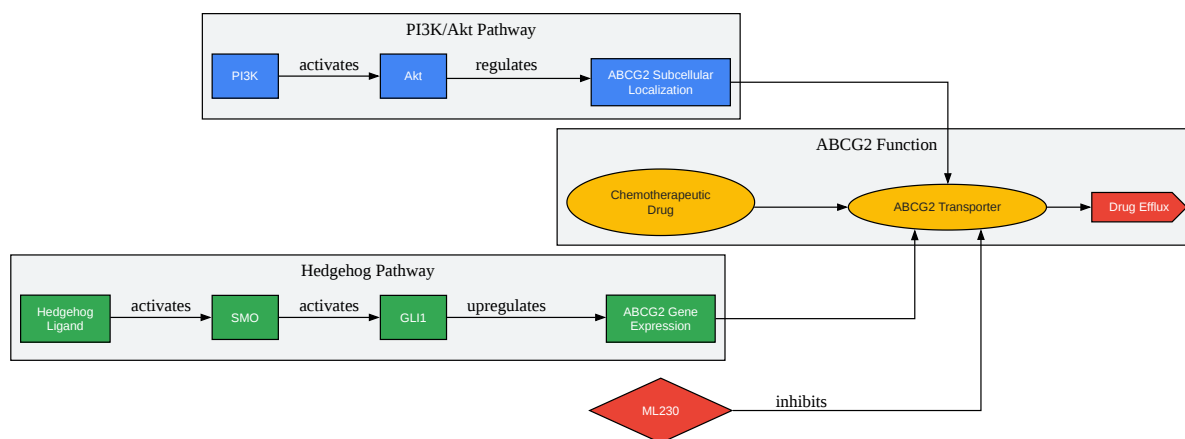
Table 2: Recommended Concentration Ranges for In Vitro Assays

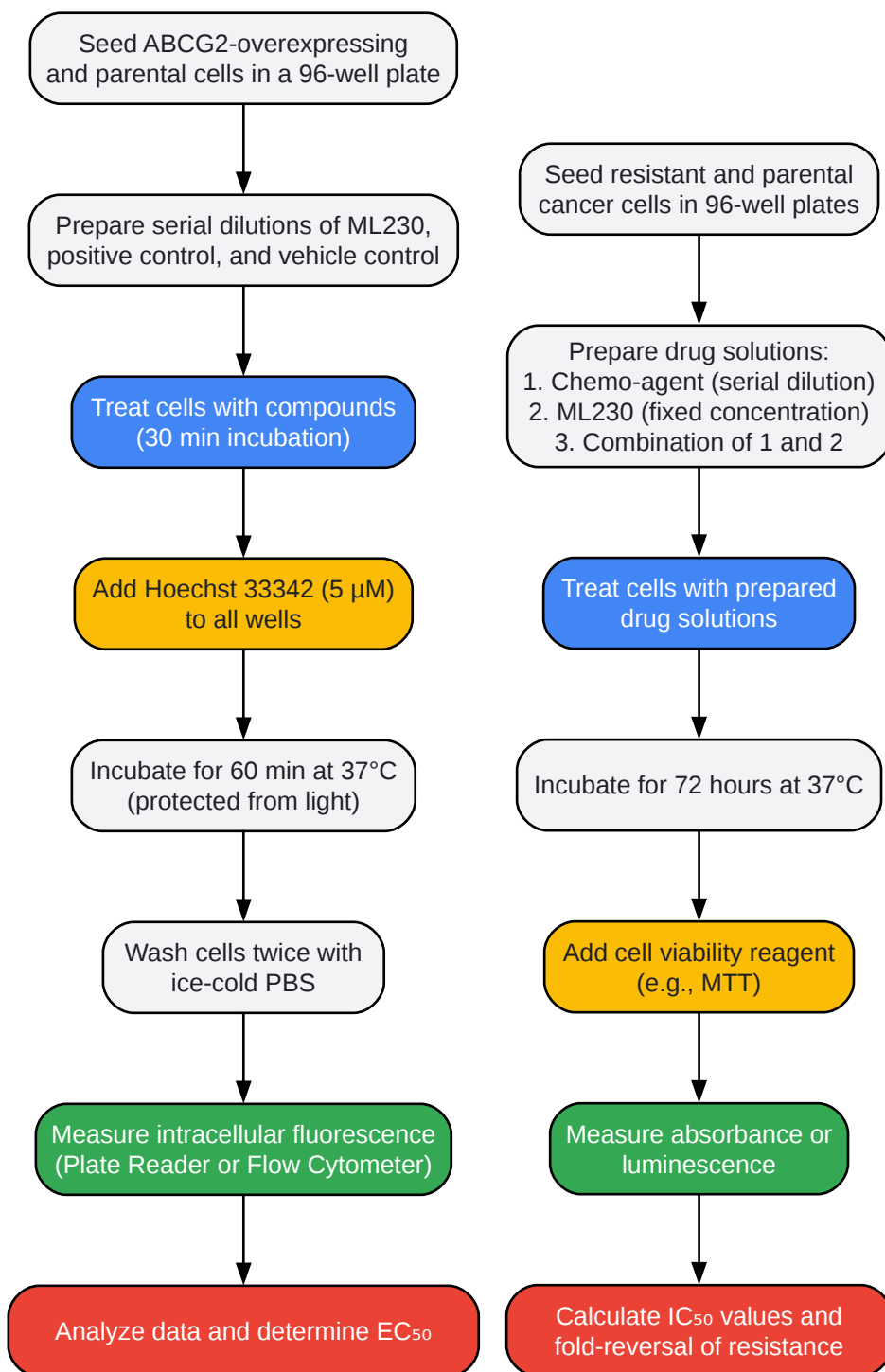
Assay Type	Cell Line	Recommended Concentration Range	Notes
ABCG2 Efflux Inhibition	ABCG2-overexpressing cells (e.g., HEK293-ABCG2, NCI-H460/MX20)	0.1 μ M - 10 μ M	To determine the EC ₅₀ for the inhibition of a specific substrate's efflux.
Chemosensitization	Drug-resistant, ABCG2-overexpressing cancer cells	0.5 μ M - 5 μ M	To be used in combination with an ABCG2 substrate chemotherapeutic agent.
Cytotoxicity	Various cancer and non-cancer cell lines	1 μ M - 50 μ M	To determine the intrinsic cytotoxicity of ML230.
Signaling Pathway Analysis	Relevant cancer cell lines	1 μ M - 10 μ M	To investigate the downstream effects of ABCG2 inhibition.

Signaling Pathways

Inhibition of ABCG2 function by compounds like **ML230** can indirectly impact cellular signaling pathways that are regulated by or interact with ABCG2. Two key pathways implicated in the regulation and function of ABCG2 are the PI3K/Akt and Hedgehog signaling pathways.

- **PI3K/Akt Signaling Pathway:** This pathway is a critical regulator of cell survival, proliferation, and growth. Studies have shown that PI3K/Akt signaling can regulate the expression and subcellular localization of ABCG2.^{[1][2][3][4][5]} Inhibition of the PI3K/Akt pathway has been shown to disrupt ABCG2-rich extracellular vesicles, thereby overcoming multidrug resistance.^{[2][4]} Therefore, inhibiting ABCG2 with **ML230** may have synergistic effects when combined with inhibitors of the PI3K/Akt pathway.
- **Hedgehog Signaling Pathway:** The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Evidence suggests that ABCG2 is a direct transcriptional target of the Hedgehog signaling pathway.^{[6][7]} Inhibition of Hedgehog signaling can lead to decreased ABCG2 expression, suggesting that targeting this pathway could be another strategy to overcome ABCG2-mediated drug resistance.^[6]





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References

- 1. Hedgehog signaling regulates drug sensitivity by targeting ABC transporters ABCB1 and ABCG2 in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K-Akt signaling pathway disrupts ABCG2-rich extracellular vesicles and overcomes multidrug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABCG2 is a Direct Transcriptional Target of Hedgehog Signaling and Involved in Stroma-Induced Drug Tolerance in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABCG2 is a direct transcriptional target of hedgehog signaling and involved in stroma-induced drug tolerance in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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